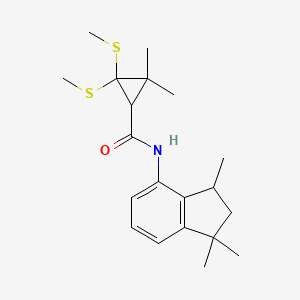

2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide

Description

This cyclopropane carboxamide derivative features a highly substituted cyclopropane core, with two methyl groups at the 2-position and two methylsulfanyl (SCH₃) groups at the 3-position. The methylsulfanyl substituents contribute to enhanced lipophilicity, while the indene moiety may influence conformational rigidity and binding affinity in biological systems.

Properties

IUPAC Name |

2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NOS2/c1-12-11-18(2,3)13-9-8-10-14(15(12)13)21-17(22)16-19(4,5)20(16,23-6)24-7/h8-10,12,16H,11H2,1-7H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPPUOHXVZXPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=CC=C2)NC(=O)C3C(C3(SC)SC)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide typically involves multiple steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Introduction of Methylsulfanyl Groups: This step might involve thiolation reactions using reagents like methylthiol or dimethyl disulfide.

Attachment of the Indenyl Group: This could be done through Friedel-Crafts alkylation or other coupling reactions.

Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.

Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

Substitution: Various substitution reactions could occur, especially at the methylsulfanyl groups or the indenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles could be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which 2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound’s bis(methylsulfanyl) groups distinguish it from analogues with oxygen-based substituents (e.g., methoxyphenoxy in or ester groups in ). Methylsulfanyl enhances electron-withdrawing properties and may influence redox stability.

- Yields for related compounds range from 69% to 78% . Characterization relies heavily on ¹H/¹³C NMR for stereochemical assignment and HRMS for molecular weight confirmation, consistent with methodologies in .

Physicochemical Properties

- Lipophilicity: The methylsulfanyl groups in the target compound increase logP compared to oxygenated analogues (e.g., 4-methoxyphenoxy in ), suggesting superior membrane permeability.

- Thermal Stability : Cyclopropane derivatives with bulky substituents (e.g., dihydroindenyl) often exhibit higher melting points due to restricted molecular motion, as seen in indene-containing systems .

Functional Comparisons

- Reactivity : The methylsulfanyl groups may participate in nucleophilic substitution or oxidation reactions, unlike the more inert methyl or methoxy groups in analogues .

Research Implications

The unique combination of methylsulfanyl substituents and a dihydroindenyl amide positions this compound as a candidate for exploring structure-activity relationships in cyclopropane-based therapeutics. Comparative studies with highlight the critical role of substituent electronegativity and steric effects in modulating physicochemical and biological behavior.

Biological Activity

The compound 2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing research findings, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₈H₂₁N₃OS₂

- Molecular Weight : 357.50 g/mol

- Functional Groups :

- Cyclopropane carboxamide

- Methylthio groups

- Indene derivatives

Research indicates that the compound may exert its biological effects through several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Antiproliferative Effects : In vitro assays have demonstrated that the compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models. It may inhibit pro-inflammatory cytokines and pathways such as NF-kB, contributing to its therapeutic potential in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a GI50 value of approximately 5 µM, indicating potent antiproliferative effects. The mechanism was linked to the activation of caspase pathways leading to apoptosis. Further investigation through molecular docking studies suggested strong interactions with key regulatory proteins involved in cell survival and proliferation .

Case Study: Antimicrobial Efficacy

In antimicrobial assays, the compound demonstrated significant activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for both strains, showcasing its potential as a lead compound for developing new antibiotics .

Safety Profile and Toxicology

Preliminary toxicological evaluations indicate that the compound exhibits low toxicity levels in animal models. No significant adverse effects were observed at therapeutic doses. However, further comprehensive toxicological studies are necessary to establish a complete safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.